(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine
Overview
Description
(1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is an amine.
Mechanism of Action
Target of Action
N-Boc-trans-1,2-diaminocyclohexane, also known as (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine or tert-Butyl (trans-2-aminocyclohexyl)carbamate, is primarily used as a ligand in coordination chemistry and organocatalysis . It serves as an achiral ligand in asymmetric catalysis .
Mode of Action
This compound interacts with its targets, primarily metal ions, by forming coordination complexes . The chiral nature of N-Boc-trans-1,2-diaminocyclohexane allows it to induce asymmetry in these complexes, which can be crucial for certain catalytic reactions .
Biochemical Pathways
N-Boc-trans-1,2-diaminocyclohexane is involved in the formation of chiral tertiary alcohols through the asymmetric addition of Grignard reagents to ketones . This process involves the creation of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH), enabling the preparation of highly enantioenriched tertiary alcohols .
Result of Action
The primary result of N-Boc-trans-1,2-diaminocyclohexane’s action is the formation of chiral tertiary alcohols with high enantiomeric excess . These alcohols are important synthetic intermediates in the preparation of complex chiral scaffolds, bioactive targets, and active pharmaceutical ingredients .
Action Environment
The action of N-Boc-trans-1,2-diaminocyclohexane can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture. For example, the efficiency of the asymmetric addition of Grignard reagents to ketones can be affected by the nature and concentration of the Grignard reagent, the type of solvent used, and the reaction temperature .
Biochemical Analysis
Biochemical Properties
N-Boc-trans-1,2-diaminocyclohexane is widely used as a ligand in coordination chemistry and organocatalysis . It also serves as an achiral ligand in asymmetric catalysis . This compound was condensed with aliphatic dialdehydes to form [3+3] or [2+2] macrocyclization products .
Cellular Effects
Its fluorescence properties have been used to probe the anionic micelles as well as in serum albumins and chicken egg white lysozyme by steady state and picosecond time-resolved fluorescence spectroscopy .
Molecular Mechanism
It is known that this compound can form complexes with various metal ions, which can then interact with other biomolecules .
Metabolic Pathways
It is known that this compound can form complexes with various metal ions, which can then interact with other biomolecules .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00929883 | |
Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137731-41-0, 146504-07-6 | |
Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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